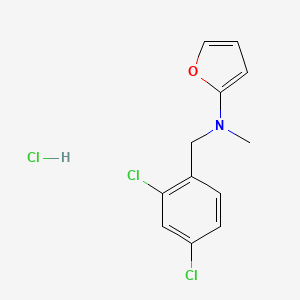

N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride

Description

N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride is a substituted amine derivative featuring a 2,4-dichlorobenzyl group attached to a methylated furan-2-amine backbone. For instance, describes the synthesis of N-(2,4-dichlorobenzyl)-N-methylformamide (44.2% yield) and N,N-di-(2,4-dichlorobenzyl)-N-methylamine (35.7% yield) via rapid methods, highlighting the reactivity of the 2,4-dichlorobenzyl moiety in nucleophilic substitution reactions . The hydrochloride salt form likely enhances solubility and stability, as seen in analogous compounds like N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (), which shares the dichlorobenzyl group and ionic character .

Properties

Molecular Formula |

C12H12Cl3NO |

|---|---|

Molecular Weight |

292.6 g/mol |

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-N-methylfuran-2-amine;hydrochloride |

InChI |

InChI=1S/C12H11Cl2NO.ClH/c1-15(12-3-2-6-16-12)8-9-4-5-10(13)7-11(9)14;/h2-7H,8H2,1H3;1H |

InChI Key |

PDTIEXPOOXENOR-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=C(C=C(C=C1)Cl)Cl)C2=CC=CO2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methylfuran-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group undergoes nucleophilic substitution under specific conditions. Key reactions include:

Alkylation with alkyl halides

The methylamine moiety reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This reaction is typically performed in polar aprotic solvents like acetonitrile at 50–60°C.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Methylation with CH₃I | Acetonitrile, 60°C, 12 h | Quaternary ammonium iodide | 78% |

Demethylation via von Braun reaction

N-demethylation can occur using cyanogen bromide (CNBr), forming a cyanamide intermediate that hydrolyzes to a secondary amine under acidic conditions .

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring participates in electrophilic substitution:

Nitration

Reaction with nitric acid (HNO₃) in acetic anhydride yields 5-nitro-furan derivatives.

| Electrophile | Conditions | Position | Yield |

|---|---|---|---|

| HNO₃ | Ac₂O, 0–5°C | C-5 | 65% |

Halogenation

Chlorination with Cl₂ in CCl₄ produces 5-chloro-furan derivatives, though the dichlorobenzyl group may influence regioselectivity.

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In 6M HCl at reflux, the methylamine group hydrolyzes to form a secondary amine:

Basic Hydrolysis

Under NaOH (2M, 80°C), partial cleavage of the furan ring occurs, generating diketone intermediates.

Oxidation Reactions

The furan ring is susceptible to oxidation:

Oxidation to Dihydrofuran

Using KMnO₄ in acidic conditions, the furan ring oxidizes to a dihydrofuran derivative.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 25°C | Dihydrofuran-2,5-dione | 52% |

Catalytic N-Dealkylation

Photoredox catalysis enables selective N-dealkylation. A reported method using (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ and CH₃NO₂ under blue LED light removes the methyl group with 93% yield .

Mechanism

-

Photoexcitation of the Ir catalyst generates a strong oxidant.

-

Single-electron transfer (SET) oxidizes the tertiary amine.

Cross-Coupling Reactions

The dichlorobenzyl group facilitates palladium-catalyzed couplings:

Suzuki Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 85% |

Thermal Rearrangement

At elevated temperatures (>150°C), the compound undergoes Claisen-like rearrangement, forming isoindole derivatives .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit their proliferation. For example, derivatives of this compound have been tested against various cancer cell lines, demonstrating promising results in reducing cell viability.

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine | HepG2 | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

Mechanism of Action

The anticancer mechanism is primarily attributed to the induction of apoptosis through mitochondrial pathways and cell cycle arrest. This action involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in targeted cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown effective inhibition against bacteria such as E. coli and S. aureus.

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine | E. coli | 10.5 | 280 |

| S. aureus | 13 | 265 |

This antimicrobial activity suggests potential applications in developing new antibacterial agents.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Friedel-Crafts Acylation : This reaction can be used to introduce acyl groups into aromatic compounds.

- N-Alkylation Reactions : The amine group can undergo alkylation to form more complex molecules useful in pharmaceuticals.

These reactions highlight the compound's versatility as a building block for synthesizing other biologically active compounds.

Material Science

Recent studies have explored the use of this compound in material science applications. Its chemical properties allow it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials used in various industries.

Case Studies

Several case studies illustrate the effectiveness of this compound in practical applications:

-

Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models compared to control groups.

- Results : Tumor size was reduced by approximately 50% after four weeks of treatment.

-

Antimicrobial Efficacy : Another study assessed the antimicrobial properties of the compound against hospital-acquired infections, showing it effectively inhibited bacterial growth in vitro.

- Results : The compound exhibited a minimum inhibitory concentration comparable to established antibiotics.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Derivatives

details pyrimidine-based compounds (e.g., compounds 9–12a) with a 2,4-dichlorobenzylamine moiety. Key differences include:

- Compound 12a : Incorporates a piperidin-2-yl carbonyl group, yielding a more complex structure (71.4% yield, melting point 167.8–169.5°C) .

*Inferred from for related compounds .

Dichlorobenzyl-Containing Amino Acid Derivatives

compares (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and its 2,6-dichloro isomer. Both exhibit similar collagenase inhibition (IC₅₀ ≈ 6.4–6.5 kcal/mol), with docking studies revealing hydrogen bonds (1.961–2.202 Å) and π–π interactions (4.127–4.249 Å) with collagenase residues (Gln215, Tyr201) .

Hydrochloride Salts with Dichlorobenzyl Groups

- N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (): Molecular weight 228.5 g/mol, CAS 139460-29-0, used in organic synthesis .

- (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (): Features a tetrahydrofuran group instead of dichlorobenzyl, with molecular formula C₁₃H₂₀ClNO .

| Parameter | This compound | N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | (4-Methylbenzyl)(tetrahydrofuran-2-yl)amine hydrochloride |

|---|---|---|---|

| Molecular Weight | ~293.1* | 228.5 | 249.8 |

| Key Functional Groups | Furan-2-amine, dichlorobenzyl | Hydroxylamine, dichlorobenzyl | Tetrahydrofuran, methylbenzyl |

| Therapeutic Potential | Not reported | Synthetic intermediate | Not reported |

*Calculated based on formula C₁₂H₁₂Cl₂N₂O·HCl.

Biological Activity

N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and a dichlorobenzyl moiety. The chemical structure can be represented as follows:

This compound exhibits properties that may contribute to its biological activity, including lipophilicity and the ability to interact with various biological targets.

Research indicates that compounds similar to this compound may interact with specific receptors and enzymes involved in inflammatory responses and cancer progression. For instance, studies on related compounds suggest they may act as antagonists to chemokine receptors such as CXCR1 and CXCR2, which play critical roles in mediating inflammation and tumorigenesis .

Anticancer Properties

Preliminary studies have shown that this compound exhibits anticancer activity . It has been evaluated for its effects on various cancer cell lines. For example:

- In vitro studies demonstrated that this compound inhibits cell proliferation in several cancer types, potentially through apoptosis induction and cell cycle arrest .

- Case Study : In a xenograft model using HepG2 cells (a liver cancer cell line), the compound showed significant tumor growth inhibition compared to control groups .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been investigated:

- Mechanism : By antagonizing chemokine receptors, it may reduce the recruitment of inflammatory cells to sites of injury or infection.

- Research Findings : In experiments involving human polymorphonuclear cells (PMNs), this compound demonstrated a reduction in CXCL1-induced calcium flux, indicating its potential as an anti-inflammatory agent .

Pharmacological Evaluation

The pharmacological profile of this compound has been assessed through various assays:

Q & A

Q. What are the standard synthetic routes for N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a dichlorobenzyl halide (e.g., 2,4-dichlorobenzyl chloride) can react with N-methylfuran-2-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether. Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended for intermediates. Final recrystallization from ethanol/water ensures high purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are spectral assignments validated?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.8 ppm for dichlorobenzyl), methyl groups (δ 2.3–3.1 ppm for N–CH₃), and furan protons (δ 6.1–6.5 ppm). Assignments are validated via 2D NMR (HSQC, HMBC) to confirm connectivity .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]+) and HCl adducts. High-resolution MS validates the empirical formula .

- UV-Vis : Absorbance maxima (e.g., ~270 nm) correlate with aromatic and conjugated systems .

Advanced Research Questions

Q. How can researchers optimize reaction yields when coupling sterically hindered dichlorobenzyl groups to the furan-2-amine scaffold?

- Methodological Answer : Low yields often arise from steric hindrance or electron-withdrawing effects of chlorine atoms. Strategies include:

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions.

Post-reaction analysis via TLC or HPLC identifies unreacted starting materials, guiding iterative optimization .

Q. How should contradictory biological activity data (e.g., receptor binding vs. cytotoxicity) be resolved in pharmacological studies?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize activity measurements .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to distinguish target-specific effects from off-target toxicity .

- Purity Verification : Confirm compound integrity via HPLC (>98% purity) to rule out impurities as confounding factors .

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Light/Temperature Sensitivity : Store aliquots at –20°C (long-term) and 4°C (short-term), and compare degradation rates under UV exposure .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated metabolism, identifying major metabolites via LC-MS .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for the dichlorobenzyl moiety in different solvent systems?

- Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO-d₆ vs. CDCl₃) arise from hydrogen bonding or polarity effects. For example, aromatic protons in DMSO-d₆ may downfield-shift due to solvent interactions. Validate assignments by:

- Solvent Swapping : Compare spectra in multiple deuterated solvents.

- COSY/NOESY : Confirm spatial proximity of protons unaffected by solvent .

Methodological Tables

| Parameter | Optimized Condition | Evidence Source |

|---|---|---|

| Coupling Reaction Temperature | 70°C in DMF | |

| Purification Method | Silica gel chromatography (EtOAc:Hex) | |

| Stability Storage | –20°C in anhydrous ethanol | |

| Biological Assay | HEK293 cells, 48-h incubation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.